7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Overview
Description
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyrrolopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and sulfonyl groups in its structure makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the halogenation of pyrrolopyrazine derivatives. One common method includes the deprotometalation-trapping reactions using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine or bromine-containing reagents under controlled conditions. The use of palladium-catalyzed coupling reactions with arylboronic acids or anilines can also be employed to introduce the sulfonyl group .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, alkyl groups, or aryl groups.
Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Lithium-Zinc Combinations: Used in deprotometalation-trapping reactions.
Bromine or Bromine-Containing Reagents: Used for halogenation.
Major Products Formed
Aryl-Substituted Pyrrolopyrazines: Formed through coupling reactions.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Scientific Research Applications
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Employed in the study of enzyme inhibition and protein interactions.
Material Science: Utilized in the development of organic semiconductors and electroluminescent materials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of biological pathways, making it useful in the treatment of diseases such as cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Quinoxalines: These compounds share a similar heterocyclic structure and are known for their biological activities.
Pyrido[2,3-b]pyrazines: Structurally related to pyrrolopyrazines and used in similar applications.
Imidazo[4,5-b]pyridines: Another class of heterocyclic compounds with comparable properties and uses.
Uniqueness
7-Bromo-5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to the presence of both bromine and sulfonyl groups, which enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
7-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-8-11(14)12-13(17)16-7-6-15-12/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIHFWIVUHARMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=NC=CN=C32)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401179888 | |
Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-41-4 | |
Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401179888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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